molecular formula C8H8FN3 B1445222 6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine CAS No. 1344240-97-6

6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine

Cat. No. B1445222
CAS RN: 1344240-97-6
M. Wt: 165.17 g/mol
InChI Key: OBTLIUIWHZQYAC-UHFFFAOYSA-N
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Description

6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine is a type of imidazopyridine, which is an important fused bicyclic 5,6 heterocycle . Imidazopyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific example of the synthesis of 2-methylimidazo[1,2-a]pyridine involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine is represented by the empirical formula C9H7FN2O2 . The InChI string is 1S/C9H7FN2O2/c1-5-8(9(13)14)12-4-6(10)2-3-7(12)11-5/h2-4H,1H3,(H,13,14) .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, the interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 led to the substitution of a hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .

Scientific Research Applications

Cancer Treatment PI3K Inhibition

The imidazo[1,2-a]pyridine scaffold is known for its role in cancer treatment through the inhibition of the phosphatidylinositol 3-kinase (PI3K) signaling pathway. The addition of a 6-fluoro group could potentially enhance the selectivity and potency of PI3K inhibitors, making “6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine” a candidate for developing new anticancer drugs .

Tuberculosis Therapy Antimycobacterial Activity

Compounds with an imidazo[1,2-a]pyridine ring have shown significant potency against Mycobacterium tuberculosis (Mtb), with variations at the C2 and C6 positions affecting their efficacy. The specific structure of “6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine” may offer unique antimycobacterial properties that could be explored for tuberculosis treatment .

Material Science Structural Character

The imidazo[1,2-a]pyridine moiety is useful in material science due to its structural character. The presence of a fluorine atom at the 6-position could influence the electronic properties and stability of materials incorporating this compound .

Drug Development ‘Drug Prejudice’ Scaffold

Imidazopyridines are considered a ‘drug prejudice’ scaffold due to their wide range of applications in medicinal chemistry. The specific substitutions on “6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine” might offer distinct pharmacokinetic and pharmacodynamic profiles suitable for drug development .

Synthesis Optimization Solvent-Free Conditions

Research into the synthesis of imidazo[1,2-a]pyridines has explored solvent-free conditions to improve reaction efficiency. The unique substituents on “6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine” could provide insights into optimizing these reactions under solvent-free or green chemistry conditions .

Biological Evaluation Targeted Therapies

The structural features of “6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine” may allow for targeted therapies by interacting with specific biological targets. This could lead to the development of more selective and less toxic therapeutic agents .

Future Directions

Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry, particularly as potential antituberculosis agents . The future directions for this class of compounds could involve further exploration of their medicinal applications, particularly against drug-resistant forms of TB .

properties

IUPAC Name

6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3/c1-5-8(10)12-4-6(9)2-3-7(12)11-5/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTLIUIWHZQYAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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